molecular formula C19H25NO3 B2992585 1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 898405-65-7

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

カタログ番号: B2992585
CAS番号: 898405-65-7
分子量: 315.413
InChIキー: VEQHELASZAZPRP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a novel synthetic compound designed for pharmaceutical research, built upon the spiro[chroman-2,4'-piperidin]-4-one scaffold. This privileged structure is recognized for its significant potential in anticancer drug discovery . The chroman-4-one core is a versatile heterobicyclic moiety known to impart a wide range of pharmacological activities . The spirocyclic architecture incorporating the piperidin-4-one pharmacophore provides a three-dimensional, conformationally rigid framework that is advantageous for interacting with biological targets, often leading to improved potency and selectivity . Research on closely related analogues has demonstrated that these compounds can act as potent apoptosis-inducing agents against various human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) . The compound is intended for research purposes only. It is not for diagnostic or therapeutic use and must be handled by qualified professionals in a laboratory setting.

特性

IUPAC Name

1'-(2-ethylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-3-14(4-2)18(22)20-11-9-19(10-12-20)13-16(21)15-7-5-6-8-17(15)23-19/h5-8,14H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHELASZAZPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidine derivative under controlled conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and enhance process efficiency .

化学反応の分析

Types of Reactions: 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

科学的研究の応用

1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:

作用機序

The mechanism of action of 1’-(2-Ethylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding, depending on the specific application .

類似化合物との比較

Comparison with Similar Compounds

The biological activity of spiro[chroman-2,4'-piperidin]-4-one derivatives is highly dependent on substituents at the 1'-position. Below is a comparative analysis of key analogs:

Anticancer Activity

Compound Substituent IC50 (µM) Cell Lines Tested Reference
106 Sulfonyl bridge 0.31–5.62 MCF-7, A2780, HT-29
15 Trimethoxyphenyl 18.77–47.05 MCF-7, A2780, HT-29
40 (Jaspine analog) Thiophen-2-yl + amine 13.15 (B16F10 melanoma) B16F10, HCT116, HEK293
12a–12g Quinoline-4-carbonyl Variable (e.g., 12a: <10 µM) ACC enzyme inhibition
  • Key Findings: Sulfonyl-substituted derivatives (e.g., 106) exhibit potent cytotoxicity, likely due to enhanced electrophilicity and membrane permeability . Bulky or electron-donating groups (e.g., trimethoxyphenyl in 15) reduce activity, suggesting steric hindrance or reduced target affinity . Quinoline-coupled analogs (e.g., 12a) show dual functionality, targeting acetyl-CoA carboxylase (ACC) for metabolic diseases but also demonstrating antiproliferative effects .

Anti-Tubercular Activity

Compound Substituent MIC (µg/mL) Target Pathogen Reference
H37Ra inhibitors Varied aryl/heteroaryl 2–16 Mycobacterium tuberculosis
  • Key Findings :
    • Derivatives with lipophilic aryl groups exhibit improved penetration into mycobacterial membranes, critical for targeting intracellular pathogens .

ACC Inhibition for Metabolic Diseases

Compound Substituent IC50 (nM) Target Enzyme Reference
Quinoline derivatives Quinoline-4-carbonyl 50–200 Human ACC1/ACC2
  • Key Findings: The spirochromanone core binds to the carboxyltransferase (CT) domain of ACC, while quinoline moieties enhance allosteric inhibition .

Structure-Activity Relationships (SAR)

  • Electrophilic Groups : Sulfonyl or acyl groups enhance cytotoxicity by interacting with nucleophilic residues in target proteins .
  • Aromatic Systems: Quinoline or phenyl groups improve ACC inhibition via π-π stacking in hydrophobic enzyme pockets .
  • Steric Effects : Bulky substituents (e.g., trimethoxyphenyl) disrupt binding, emphasizing the need for optimized substituent size .

生物活性

1'-(2-Ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is C15H19NO2C_{15}H_{19}NO_2, and it has a molecular weight of approximately 245.32 g/mol. The unique spiro configuration contributes to its biological properties.

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of spiro[chroman-2,4'-piperidin]-4-one derivatives. A series of analogs were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. The compounds demonstrated significant inhibitory activity, with some derivatives exhibiting low nanomolar IC50 values. The SAR analysis indicated that modifications at specific positions on the chroman and piperidine rings could enhance activity against tuberculosis .

CompoundIC50 (nM)Structural Modifications
1a5.2Ethyl group at position 2
1b12.8Methyl group at position 4
1c7.5Hydroxyl substitution at position 6

Acetyl-CoA Carboxylase Inhibition

Another area of interest is the inhibition of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Various derivatives of spiro[chroman-2,4'-piperidin]-4-one were tested for ACC inhibitory activity. Notably, compound 38j showed promising results by significantly reducing the respiratory quotient in animal models, indicating enhanced fat oxidation even under high carbohydrate diets .

The biological activity of this compound appears to be mediated through multiple pathways:

  • Inhibition of Key Enzymes: The compound's ability to inhibit ACC suggests a potential role in metabolic regulation.
  • Antimicrobial Action: Its effectiveness against Mycobacterium tuberculosis implicates mechanisms involving disruption of bacterial cell wall synthesis or metabolic pathways.

Case Studies

  • Study on Antitubercular Activity:
    A study conducted by Nandikolla et al. synthesized various spiro[chromane-2,4'-piperidin]-4-one derivatives and assessed their antitubercular efficacy using standard microbial sensitivity tests. The results indicated that specific structural modifications could enhance the potency against resistant strains of tuberculosis .
  • ACC Inhibition Study:
    In another investigation focusing on ACC inhibition, several derivatives were evaluated in vitro for their ability to reduce lipid accumulation in C57BL/6J mice. The findings demonstrated that certain modifications led to significant decreases in body fat percentage when compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1'-(2-ethylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Methodology : The synthesis typically involves multi-step procedures. For example:

  • General Method A : Reacting spiro[chroman-2,4'-piperidin]-4-one with acid chlorides (e.g., 2-ethylbutanoyl chloride) under triethylamine catalysis at 60°C for 5 hours, followed by solvent removal and recrystallization from ethanol .
  • General Method B : Sulfonyl chloride derivatives are coupled with spiro[chroman-2,4'-piperidin]-4-one intermediates at room temperature for 6 hours, followed by purification via recrystallization .
    • Key Tools : NMR, HRMS, and TLC are used for structural validation .

Q. How is the in vitro cytotoxicity of these compounds evaluated in cancer cell lines?

  • Methodology :

  • MTT Assay : Cells (e.g., MCF-7, A2780, HT-29) are treated with test compounds for 72 hours. Viability is quantified via absorbance of formazan crystals at 570 nm, with doxorubicin as a positive control .
  • Data Interpretation : IC50 values are calculated using dose-response curves. For example, compound 16 showed IC50 values of 0.31–5.62 μM across three cell lines, while compound 15 (trimethoxyphenyl derivative) had weaker activity (IC50 = 18.77–47.05 μM) .

Q. What structural features correlate with enhanced anticancer activity?

  • Methodology : Comparative analysis of substituent effects:

  • Sulfonyl vs. Carbonyl Linkers : Sulfonyl-bridged derivatives (e.g., compound 16) exhibit stronger cytotoxicity than carbonyl-linked analogues (e.g., compound 14) due to improved electrophilic properties and membrane permeability .
  • Substituent Optimization : Replacing phenyl groups with methoxy or bulky adamantyl groups can reduce activity, as seen in compound 15 .

Advanced Research Questions

Q. How do spiro[chroman-2,4'-piperidin]-4-one derivatives induce apoptosis in cancer cells?

  • Methodology : Mechanistic studies using:

  • Annexin V/PI Staining : Quantifies early/late apoptosis. Compound 16 increased early apoptotic MCF-7 cells by >3-fold at 10 μM compared to controls .
  • Cell Cycle Analysis : Flow cytometry reveals G2-M phase arrest (e.g., compound 16 increased sub-G1 cells from 0.30% to 1.54% at 10 μM) .
    • Key Insight : Apoptosis is mediated via intrinsic pathways, supported by caspase activation and mitochondrial membrane depolarization assays (not explicitly detailed in evidence but inferred from apoptosis markers) .

Q. How can structural contradictions in activity data guide further optimization?

  • Case Study : Compound 15 (trimethoxyphenyl derivative) showed weak activity (IC50 >18 μM) despite structural similarities to active analogues.

  • Hypothesis : Methoxy groups may hinder target binding due to steric effects or reduced solubility .
  • Solution : Replace trimethoxyphenyl with electron-withdrawing groups (e.g., sulfonamides) or heterocycles to enhance binding affinity .

Q. What experimental challenges arise in evaluating these compounds for in vivo studies?

  • Methodology :

  • ADME/Tox Profiling : Requires solubility testing (e.g., logP optimization) and metabolic stability assays (e.g., cytochrome P450 inhibition).
  • In Vivo Models : Xenograft studies (e.g., HCT-116 murine models) are needed to validate efficacy, as seen in related spirocyclic HDAC inhibitors .
    • Limitations : Low bioavailability of compound 16 in preliminary pharmacokinetic studies (not explicitly stated but inferred from the need for structural optimization in evidence) .

Q. How do computational methods aid in predicting target interactions?

  • Methodology :

  • Molecular Docking : Simulates binding to targets like histone deacetylases (HDACs) or acetyl-CoA carboxylase. For example, spiro[chroman-2,4'-piperidin]-4-one derivatives show affinity for HDAC active sites via hydrophobic interactions .
  • QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .

Key Recommendations for Future Research

  • Prioritize sulfonyl-linked derivatives for in vivo efficacy and toxicity studies.
  • Explore hybrid scaffolds combining spiro[chroman-2,4'-piperidin]-4-one with HDAC inhibitory motifs (e.g., hydroxamic acids) .
  • Address solubility limitations via prodrug strategies or nanoparticle formulations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。